1-Ethyl-2-methylcyclododecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22681-52-3 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclododecane |
InChI |
InChI=1S/C15H30/c1-3-15-13-11-9-7-5-4-6-8-10-12-14(15)2/h14-15H,3-13H2,1-2H3 |
InChI Key |
IGEBPPWLYTWODA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCCCCCCC1C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Methylcyclododecane and Analogues
General Strategies for Cyclic Alkane Synthesis
The formation of large cycloalkanes is often hampered by unfavorable entropic factors, as the likelihood of the two ends of a long carbon chain meeting to cyclize is low. libretexts.orgquora.com intermolecular reactions often compete with the desired intramolecular cyclization. libretexts.org To overcome this, high dilution conditions are frequently employed to favor the formation of cyclic products.
Common strategies for the synthesis of the cyclododecane (B45066) backbone, which could be later functionalized, include:
Acyloin Condensation: This reductive coupling of dicarboxylic esters is a powerful method for forming large rings. For a precursor to 1-Ethyl-2-methylcyclododecane, a suitably substituted 1,12-dicarboxylic ester would be required.
Ring-Closing Metathesis (RCM): A versatile and widely used method for the formation of cyclic alkenes, which can then be hydrogenated to the corresponding cycloalkane. nih.gov The synthesis of a diene precursor with the desired ethyl and methyl substituents at appropriate positions would be the key challenge.
Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles, followed by hydrolysis and decarboxylation, can yield large cyclic ketones that can be subsequently reduced and functionalized.
The industrial synthesis of the parent cyclododecane often involves the trimerization of butadiene to form 1,5,9-cyclododecatriene, which is then hydrogenated. wikipedia.orgnih.gov Subsequent functionalization of the cyclododecane ring could then be undertaken to introduce the ethyl and methyl groups, although controlling the regioselectivity and stereoselectivity of this approach would be a significant hurdle.
Stereoselective Construction Approaches
Achieving the desired stereochemistry of the 1-ethyl and 2-methyl groups in this compound requires precise control over the formation of the two adjacent stereocenters. This can be accomplished through various stereoselective strategies.
Enantioenriched multi-substituted cycloalkanes are crucial components in various fields, including pharmaceuticals and agrochemicals. nih.gov The synthesis of this compound with a specific stereochemical configuration necessitates either an enantioselective or a diastereoselective approach.
Enantioselective Synthesis: This involves the use of a chiral catalyst or reagent to directly produce a non-racemic mixture of the target molecule from a prochiral starting material. For instance, an asymmetric hydroalkylation of a cyclododecene (B75492) derivative could potentially install one of the substituents enantioselectively. nih.gov
Diastereoselective Synthesis: This approach relies on the influence of an existing stereocenter to direct the formation of a new one. nih.gov If one of the substituents is introduced first, its stereochemistry can guide the stereoselective introduction of the second substituent. For example, the diastereoselective alkylation of a chiral enolate derived from a cyclododecanone (B146445) precursor could be a viable strategy. nih.gov
A recent development in the synthesis of enantioenriched 1,2-cis disubstituted cycloalkanes involves a Nickel-hydride catalyzed asymmetric migratory hydroalkylation process. nih.gov This method allows for the use of racemic and isomeric mixtures of cycloalkenes to convergently produce the thermodynamically less favored chiral 1,2-cis disubstituted cycloalkanes with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Adapting such a method to a 12-membered ring system could provide a direct route to specific stereoisomers of this compound.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
In the context of this compound synthesis, a chiral auxiliary could be attached to a cyclododecanone precursor. nih.gov The auxiliary would then direct the diastereoselective addition of the ethyl and methyl groups. For example, Evans' chiral oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol reactions. wikipedia.orgblogspot.comyoutube.com
Table 1: Comparison of Chiral Auxiliary and Catalyst-Controlled Methods
| Method | Description | Advantages | Disadvantages |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org | High levels of stereocontrol, well-established methods. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. blogspot.com |
| Catalyst-Controlled | A chiral catalyst is used to favor the formation of one enantiomer over the other. nih.gov | Atom-economical, no need for auxiliary attachment/removal. nih.gov | Catalyst development can be challenging and expensive. |
Catalyst-controlled methods offer an attractive alternative to chiral auxiliaries. nih.gov A chiral catalyst can directly influence the transition state of a reaction to favor the formation of a specific stereoisomer. nih.gov For instance, a catalyst-controlled ring-closing metathesis could be employed to synthesize a chiral cyclododecene precursor with high Z-selectivity. nih.gov
The relative and absolute configuration of the two stereocenters in this compound can be controlled through careful selection of the synthetic strategy.
Substrate Control: The inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is often seen in diastereoselective reactions where an existing chiral center directs the formation of a new one.
Reagent Control: A chiral reagent is used to deliver a functional group to a specific face of the molecule.
Catalyst Control: A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. nih.gov
For the synthesis of vicinally disubstituted cycloalkanes, methods that allow for the divergent synthesis of all possible stereoisomers are highly valuable. researchgate.net This can be achieved by strategically manipulating ligands in a catalytic system, as has been demonstrated in cobalt-catalyzed diastereodivergent hydroalkylation of methylenecyclohexanes. researchgate.net
Modern Catalytic Procedures in Alicyclic Synthesis
Modern organic synthesis heavily relies on the development of novel catalytic methods to achieve high efficiency, selectivity, and sustainability. mdpi.com In the context of alicyclic synthesis, several catalytic procedures are particularly relevant.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds and are indispensable in the synthesis of complex molecules. mdpi.com These could be employed in the construction of a substituted cyclododecane precursor.
Metathesis Reactions: As mentioned earlier, ring-closing metathesis (RCM) is a key reaction for the synthesis of large rings. nih.gov Advances in catalyst design have led to more efficient and stereoselective RCM reactions.
C-H Activation/Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to introduce new functional groups. researchgate.net While challenging on an unactivated cycloalkane, this strategy could potentially be used to introduce the ethyl and methyl groups onto a cyclododecane scaffold.
Recent advances have also seen the use of earth-abundant metal catalysts, such as manganese, for the synthesis of cycloalkanes from readily available diols and alcohols or ketones. researchgate.net Such methods offer a more sustainable and cost-effective alternative to traditional approaches that rely on precious metal catalysts.
Challenges and Innovations in Large-Ring Cycloalkane Synthesis
The synthesis of large-ring cycloalkanes has historically been challenging due to several factors:
Angle Strain: While Baeyer's initial theory incorrectly assumed planar rings, some angle strain does exist in medium-sized rings (7-11 carbons). libretexts.orglibretexts.orgpressbooks.pub However, for larger rings like cyclododecane, angle strain is minimal. wikipedia.org
Transannular Strain: Steric repulsion between non-bonded atoms across the ring is a significant factor in the conformation and stability of large rings. libretexts.org
Entropic Penalty: The low probability of the two ends of a long, flexible chain coming together for cyclization is a major hurdle. libretexts.orgquora.com
Table 2: Key Challenges in Large-Ring Synthesis
| Challenge | Description |
| Entropic Disfavor | Low probability of the reactive ends of a long chain meeting for cyclization. libretexts.orgquora.com |
| Intermolecular Competition | Polymerization and other intermolecular reactions can dominate over the desired intramolecular cyclization. libretexts.org |
| Conformational Complexity | Large rings can adopt multiple conformations, making stereocontrol challenging. |
Recent innovations have started to address these challenges. Modular biomimetic assembly strategies and the use of dynamic combinatorial libraries are expanding the accessible chemical space for macrocycles. mdpi.comekb.eg Catalyst-transfer macrocyclization (CTM) is another innovative technique that simplifies the synthesis of complex macrocycles. azom.com Furthermore, computational methods are playing an increasingly important role in predicting the properties of macrocycles and guiding their rational design. mdpi.com
Stereochemical Investigations of 1 Ethyl 2 Methylcyclododecane
Analysis of Chiral Centers and Stereoisomerism
The molecular structure of 1-Ethyl-2-methylcyclododecane features a twelve-membered carbon ring with an ethyl group and a methyl group attached to adjacent carbon atoms. The points of attachment of these alkyl groups, carbons 1 and 2, are stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups. In this case, C-1 is attached to a hydrogen atom, an ethyl group, the C-2 of the ring, and the C-12 of the ring. Similarly, C-2 is bonded to a hydrogen atom, a methyl group, the C-1 of the ring, and the C-3 of the ring.
The presence of two distinct chiral centers means that this compound can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are a maximum of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
(1R, 2R)-1-Ethyl-2-methylcyclododecane
(1S, 2S)-1-Ethyl-2-methylcyclododecane
(1R, 2S)-1-Ethyl-2-methylcyclododecane
(1S, 2R)-1-Ethyl-2-methylcyclododecane
The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Likewise, the (1R, 2S) and (1S, 2R) isomers constitute another pair of enantiomers. The relationship between any stereoisomer from the first pair and any from the second pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.
The relative orientation of the ethyl and methyl groups can be described as either cis or trans. In the cis isomers, (1R, 2S) and (1S, 2R), the ethyl and methyl groups are on the same side of the ring's plane. In the trans isomers, (1R, 2R) and (1S, 2S), they are on opposite sides. Due to the flexibility of the large cyclododecane (B45066) ring, these molecules can adopt various low-energy conformations, which can influence their physical and chemical properties. nih.gov
Table 1: Possible Stereoisomers of this compound
| Stereoisomer | Relationship to (1R, 2R) | Relative Stereochemistry |
| (1R, 2R)-1-Ethyl-2-methylcyclododecane | - | trans |
| (1S, 2S)-1-Ethyl-2-methylcyclododecane | Enantiomer | trans |
| (1R, 2S)-1-Ethyl-2-methylcyclododecane | Diastereomer | cis |
| (1S, 2R)-1-Ethyl-2-methylcyclododecane | Diastereomer | cis |
Diastereoselectivity and Enantioselectivity in Formation Pathways
The synthesis of this compound from achiral or racemic starting materials would theoretically result in a mixture of all four stereoisomers. However, by employing stereoselective synthesis strategies, it is possible to favor the formation of specific stereoisomers.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing this compound, this could be achieved, for example, by the catalytic hydrogenation of 1-ethyl-2-methylenecyclododecane. The existing stereochemistry of the starting material (if any) and the reaction conditions, including the catalyst and solvent, would influence whether the cis or trans diastereomer is the major product. The large, flexible nature of the cyclododecane ring can make achieving high diastereoselectivity challenging compared to smaller, more rigid ring systems. nih.gov The conformational preferences of the transition state would play a critical role in determining the stereochemical outcome.
Enantioselectivity , the preference for the formation of one enantiomer over its mirror image, requires the use of a chiral influence. This can be a chiral catalyst, a chiral auxiliary group, or a chiral reagent. For instance, an enantioselective synthesis could involve the asymmetric alkylation of a cyclododecanone (B146445) derivative. The use of a chiral catalyst would create a chiral environment around the reacting molecules, leading to a transition state for the formation of one enantiomer that is lower in energy than the transition state for the formation of its mirror image. While specific examples for this compound are not readily found, the principles of asymmetric synthesis are well-established for the creation of stereocenters in cyclic systems.
Theoretical Models for Stereochemical Prediction (e.g., Felkin-Ahn Model Principles)
Predicting the stereochemical outcome of a reaction that forms a new chiral center adjacent to an existing one can often be achieved using theoretical models. The Felkin-Ahn model is a widely accepted model for predicting the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. wikipedia.org While this compound itself does not have a carbonyl group, the principles of the Felkin-Ahn model, which are based on minimizing steric interactions in the transition state, are broadly applicable to predicting the diastereoselectivity of reactions on large rings.
The core principles of the Felkin-Ahn model involve identifying the largest (L), medium (M), and smallest (S) groups attached to the existing chiral center. The model predicts that the incoming nucleophile will preferentially attack from the side opposite the largest group to avoid steric hindrance. The conformation of the substrate is arranged such that the largest group is perpendicular to the bond being formed.
To apply these principles to a hypothetical synthesis of this compound, consider the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclododecanone. The existing chiral center is at C-2, with the attached groups being the methyl group, a hydrogen atom, and the two different carbon pathways of the ring. The large cyclododecane ring introduces conformational complexities not present in smaller rings, but the fundamental idea of minimizing steric hindrance in the transition state remains a guiding principle. nih.gov The approach of the ethyl nucleophile would be directed by the steric bulk of the methyl group and the conformation of the cyclododecane ring.
Table 2: Application of Felkin-Ahn Principles to a Hypothetical Synthesis
| Reactant | Existing Chiral Center | Groups on Chiral Center | Predicted Nucleophilic Attack Trajectory |
| 2-Methylcyclododecanone | C-2 | Methyl, Hydrogen, Ring Carbons | From the face opposite the sterically most demanding group (likely a portion of the ring or the methyl group depending on the ring conformation) |
Conformational Analysis of 1 Ethyl 2 Methylcyclododecane
Conformational Landscape of Cyclododecane (B45066) Derivatives
Cyclododecane itself is known to have low ring strain and preferentially adopts a chiral square wikipedia.org conformation with D₄ symmetry. nih.gov This structure, however, is not the only possibility, and other conformations can be populated, especially in substituted derivatives. For macrocyclic alkanes with 12 or more atoms, there is a significant reduction in strain compared to smaller rings. nih.gov Studies on cyclododecane and its derivatives have identified a square configuration with three C-C bonds per side as the most common. nih.gov In this conformation, the carbon chain resembles an aliphatic chain with an anti-zigzag configuration and staggered hydrogens. nih.gov
Influence of Alkyl Substituents on Ring Conformations
The addition of alkyl substituents to a cyclododecane ring, as in 1-Ethyl-2-methylcyclododecane, has a profound impact on the conformational equilibrium. The substituents can introduce significant steric strain, forcing the ring to adopt conformations that minimize these unfavorable interactions. The size and position of the alkyl groups are critical factors in this regard.
In general, substituents on cycloalkane rings prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.org For a disubstituted cyclohexane (B81311), the most stable conformation will have the larger substituent in the equatorial position. avestia.com While cyclododecane is more flexible than cyclohexane, similar principles apply. The ethyl and methyl groups in this compound will seek to orient themselves to reduce steric hindrance with the rest of the ring and with each other.
The relative stereochemistry of the substituents (cis or trans) will also dictate the accessible conformations. For example, in cis-1,2-dimethylcyclohexane, both chair conformations have one axial and one equatorial methyl group, along with a gauche interaction between the methyls. avestia.com In the trans isomer, one conformer has both methyls equatorial (more stable) while the other has both axial (less stable). avestia.com For this compound, the conformational analysis would similarly involve evaluating the steric interactions in various possible arrangements of the ethyl and methyl groups. The bulkier ethyl group would have a stronger preference for an equatorial-like position over the methyl group. The interplay between minimizing transannular strain within the cyclododecane ring and minimizing the steric strain introduced by the substituents will determine the final conformational preference.
Computational Approaches to Conformational Elucidation
Given the complexity of the conformational landscape of substituted cyclododecanes, computational methods are indispensable tools for identifying and ranking the stability of different conformers. acs.orgmaricopa.edu
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the dynamic interconversion between different conformations and their relative populations. mdpi.comresearchgate.net These simulations use force fields to calculate the potential energy of the system as a function of atomic coordinates. For alkanes like dodecane (B42187), united-atom models, where CH₂ and CH₃ groups are treated as single particles, can be employed to reduce computational cost while still providing valuable insights into the conformational behavior. mdpi.comresearchgate.net MD simulations can be used to study the aggregation and orientation of dodecane molecules, which can be extended to understand the intramolecular conformational dynamics of a substituted cyclododecane. worldscientific.com
Quantum mechanical (QM) methods offer a higher level of theory and accuracy compared to molecular mechanics force fields. researchgate.net Ab initio and density functional theory (DFT) calculations can be used to obtain accurate energies and geometries for the various conformers of a molecule. researchgate.netacs.org For complex systems like this compound, a common strategy is to first perform a conformational search using a less computationally expensive method, such as molecular mechanics, to identify a set of low-energy conformers. acs.org These candidate structures are then re-optimized and their energies refined using QM calculations. acs.org For example, in the study of cyclodecane (B1584694), a conformational search using the MM4 force field identified 10 conformations within a 3.2 kcal/mol energy window. maricopa.edu Subsequent ab initio calculations can then provide more reliable relative energies and populations. acs.org
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| Molecular Mechanics (MM) | Fast, suitable for large systems and long simulations. | Accuracy depends on the quality of the force field. | Initial conformational search, large-scale screening. |
| Molecular Dynamics (MD) | Explores conformational space dynamically, provides information on kinetics. | Computationally more expensive than MM, results can be force-field dependent. | Studying conformational changes over time, protein folding. |
| Quantum Mechanics (QM) | High accuracy, does not rely on pre-parameterized force fields. | Computationally very expensive, limited to smaller systems and shorter timescales. | Accurate energy calculations, geometry optimization of key conformers. |
Spectroscopic Probes for Conformational Dynamics
Experimental techniques, particularly spectroscopic methods, are crucial for validating the results of computational studies and providing a direct probe of the conformational dynamics. nih.gov
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational exchange processes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases. maricopa.eduacs.org Low-temperature NMR can "freeze out" individual conformers, allowing for their separate observation and characterization. maricopa.eduacs.org For instance, low-temperature ¹³C NMR has been used to identify and quantify the populations of different conformers of cyclodecane and its derivatives. acs.org The chemical shifts and coupling constants obtained from NMR spectra provide valuable structural information that can be compared with computational predictions.
Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave spectroscopy, offers another high-resolution method for identifying different conformers in the gas phase. acs.orgacs.org Each conformer has a unique set of rotational constants, which are determined by its mass distribution. By comparing the experimental rotational spectrum with the constants predicted by quantum chemical calculations, it is possible to unambiguously identify the different conformers present and even determine their relative abundances. nih.govacs.org
Table 2: Spectroscopic Techniques for Conformational Analysis
| Technique | Information Obtained | Phase |
|---|---|---|
| Dynamic NMR Spectroscopy | Conformational populations, energy barriers to interconversion, structural information (chemical shifts, coupling constants). | Solution |
| Rotational Spectroscopy | Precise molecular geometry of individual conformers, relative conformer abundances. | Gas |
| X-ray Crystallography | High-resolution three-dimensional structure of a single conformer. | Solid |
Reaction Mechanisms and Chemical Transformations of 1 Ethyl 2 Methylcyclododecane
Fundamental Reaction Pathways of Substituted Cycloalkanes
The reactivity of 1-Ethyl-2-methylcyclododecane is best understood by examining the common reaction pathways for substituted cycloalkanes. These include nucleophilic substitution, elimination, electrophilic addition, and free radical processes.
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2)
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In the context of a substituted cyclododecane (B45066), a suitable derivative, such as a halo- or tosyloxy-1-ethyl-2-methylcyclododecane, would be required. The reaction can proceed through two primary mechanisms: S(_N)1 and S(_N)2.
The S(_N)2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. youtube.com For an S(_N)2 reaction to occur on a cyclohexane (B81311) ring, the leaving group must ideally be in an axial position to allow for an unhindered backside attack. libretexts.org While cyclododecane is much more flexible than cyclohexane, the principle of minimizing steric hindrance for the incoming nucleophile remains crucial. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
The S(_N)1 (unimolecular nucleophilic substitution) reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by the attack of the nucleophile. Because the nucleophile can attack the planar carbocation from either side, a mixture of retention and inversion products (a racemic mixture if the starting material is chiral) is typically observed. youtube.com Tertiary and secondary alkyl halides, especially with weak nucleophiles, favor the S(_N)1 pathway. youtube.com The large, flexible ring of cyclododecane can readily accommodate the formation of a carbocation.
The choice between S(_N)1 and S(_N)2 pathways for a hypothetical halo-1-ethyl-2-methylcyclododecane would depend on factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent.
Table 1: Comparison of S(_N)1 and S(_N)2 Reactions for a Substituted Cycloalkane
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Substrate | Favored by tertiary > secondary halides | Favored by primary > secondary halides |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |
| Leaving Group | Good leaving group is essential | Good leaving group is essential |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Elimination Reactions (E1, E2)
Elimination reactions of substituted cycloalkanes result in the formation of an alkene. Similar to substitution reactions, they can proceed through unimolecular (E1) or bimolecular (E2) pathways. numberanalytics.com
The E2 (bimolecular elimination) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, which departs simultaneously. libretexts.org A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton and the leaving group. In cyclohexane systems, this translates to a diaxial orientation of these two groups. libretexts.org For this compound, the flexibility of the large ring would allow it to adopt a conformation where a hydrogen and a leaving group can become anti-periplanar. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, unless a sterically hindered base is used. libretexts.org
The E1 (unimolecular elimination) reaction is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of an S(_N)1 reaction. numberanalytics.com In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions and also follow Zaitsev's rule to produce the most stable alkene. chemistrysteps.com
Table 2: Comparison of E1 and E2 Reactions for a Substituted Cycloalkane
| Feature | E1 Reaction | E2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar geometry |
| Base | Weak base is sufficient | Requires a strong base |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (unless a hindered base is used) |
| Competition | Competes with S(_N)1 reactions | Competes with S(_N)2 reactions |
Free Radical Processes
Like other alkanes, cycloalkanes can undergo free radical substitution, typically with halogens in the presence of UV light or heat. quora.comlibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the case of this compound, free radical halogenation would lead to a mixture of halogenated products, with substitution occurring at various positions on the ring and the alkyl substituents. The relative reactivity of the different C-H bonds (primary, secondary, tertiary) would influence the product distribution. Tertiary hydrogens are generally more reactive towards radical abstraction than secondary, which are more reactive than primary hydrogens.
Catalytic Transformations and Reactivity Studies
Catalytic C-H functionalization is a powerful tool for converting inert C-H bonds into more reactive functional groups. nih.gov These reactions often employ transition metal catalysts to selectively activate specific C-H bonds. For this compound, such a process could potentially lead to the introduction of functional groups at specific positions on the ring or the side chains.
Furthermore, functionalized derivatives of cyclododecane, such as cyclododecanone (B146445), are important industrial intermediates and their reactivity has been studied extensively. researchgate.net For instance, catalytic oxidation or halogenation of cyclododecanone provides access to a variety of other useful compounds. researchgate.net These reactions highlight the potential for catalytic transformations of a functionalized this compound derivative.
Mechanistic Investigations of Bond Formation and Cleavage
Understanding the mechanisms of bond formation and cleavage is fundamental to controlling the outcomes of chemical reactions. For this compound, this involves considering the energetics and stereoelectronics of the transition states in its various potential reactions.
Mechanistic studies often involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, stereochemical analysis) and computational modeling. For instance, investigating a nucleophilic substitution reaction on a derivative of this compound would involve determining the reaction order to distinguish between S(_N)1 and S(_N)2 pathways. youtube.com The stereochemical outcome of the reaction would provide further evidence for the operative mechanism. youtube.com
In the context of bond cleavage, studies on radical cations of aromatic compounds have shown that β-C-C bond cleavage can be a significant process. cmu.edu While this compound is not aromatic, the principles of bond cleavage in radical intermediates are relevant to its potential free radical reactions. The stability of the resulting radical fragments would play a key role in determining the preferred cleavage pathway.
Modern research on bond cleavage also explores photoredox catalysis, where light-absorbing catalysts can initiate radical reactions and enable novel bond formations and cleavages. nih.gov Such methods could potentially be applied to the selective functionalization of this compound.
Carbocation Rearrangements in Cycloalkane Systems
The study of carbocation rearrangements in cycloalkane systems is a cornerstone of organic chemistry, providing insight into reaction mechanisms and the formation of thermodynamically favored products. While specific research on the carbocation rearrangements of this compound is not extensively documented in publicly available literature, the behavior of this large-ring cycloalkane can be predicted based on the well-established principles of carbocation chemistry observed in analogous systems.
Carbocations, electron-deficient intermediates, are prone to structural reorganization to achieve greater stability. This typically involves the migration of a neighboring group—either a hydride ion (H⁻) in a hydride shift or an alkyl group in an alkyl shift—to the positively charged carbon atom. The driving force for these rearrangements is the formation of a more stable carbocation, with the general order of stability being tertiary > secondary > primary.
In the context of this compound, the formation of a carbocation at various positions on the cyclododecane ring or its substituents would initiate a cascade of potential rearrangements. The large and flexible nature of the twelve-membered ring allows for a variety of conformational arrangements, which can influence the feasibility and outcome of these shifts.
General Principles of Carbocation Rearrangements:
1,2-Hydride and 1,2-Alkyl Shifts: These are the most common types of carbocation rearrangements. A hydrogen atom or an alkyl group from a carbon atom adjacent to the carbocation center migrates to the electron-deficient carbon. This process results in the formation of a new, more stable carbocation.
Considering the structure of this compound, several hypothetical scenarios for carbocation rearrangement can be proposed. For instance, if a carbocation were to form on the ethyl or methyl substituent, a rearrangement could potentially transfer the positive charge to the cyclododecane ring, leading to a more stable secondary or tertiary carbocation. Conversely, a carbocation on the ring could undergo shifts to a more substituted and thus more stable position.
The table below illustrates potential carbocation rearrangements that could occur within the this compound framework, based on general principles of carbocation stability. It is important to note that this table is illustrative and not based on specific experimental data for this compound.
| Initial Carbocation | Type of Shift | Migrating Group | Resulting Carbocation | Relative Stability |
| Primary (on ethyl group) | 1,2-Hydride Shift | H⁻ | Secondary (on cyclododecane ring) | Increased |
| Secondary (on cyclododecane ring) | 1,2-Hydride Shift | H⁻ | Tertiary (at C-2) | Increased |
| Secondary (on cyclododecane ring) | 1,2-Alkyl Shift | Methyl group | Tertiary (at a different ring position) | Increased |
The specific pathways and product distributions of such rearrangements would be highly dependent on the reaction conditions, including the solvent and the nature of the reagents used to generate the initial carbocation. The complex conformational landscape of the cyclododecane ring would also play a crucial role in determining the stereochemical outcome of these reactions.
Advanced Spectroscopic Characterization for Structural and Conformational Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of 1-Ethyl-2-methylcyclododecane. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning the signals of the numerous chemically similar methylene (B1212753) groups in the large cyclododecane (B45066) ring and for establishing the relative orientation of the ethyl and methyl substituents.
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, several 2D NMR techniques would be employed. ruc.dk
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the ethyl group (-CH2-CH3) and to map the couplings between the methine protons at the substitution points (C1 and C2) and the adjacent methylene protons of the cyclododecane ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the definitive assignment of each ¹³C signal to its corresponding ¹H signal, which is invaluable for distinguishing the many CH₂ groups of the macrocycle.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. For this compound, NOESY could determine the cis or trans relationship between the ethyl and methyl groups by detecting through-space interactions between their protons.
The flexible 12-membered ring of cyclododecane can exist in multiple low-energy conformations. Variable Temperature (VT) NMR studies are used to investigate the thermodynamics of these conformational equilibria. capes.gov.br By recording NMR spectra at different temperatures, changes in the chemical shifts, coupling constants, and line shapes can be observed. At low temperatures, the exchange between different ring conformations may slow sufficiently on the NMR timescale to allow for the observation of individual conformers. Analyzing the relative intensities of the signals from each conformer at different temperatures allows for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) differences between them. capes.gov.br
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The NIST Chemistry WebBook lists the molecular formula for 1-ethyl-2-methyl Cyclododecane as C₁₅H₃₀ with a molecular weight of 210.40 g/mol . nist.gov A related compound, 1-ethyl-2-methylcyclodecene, has the formula C₁₃H₂₄ and a molecular weight of 180.33 g/mol . nih.gov
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing clues about its structure. The resulting mass spectrum would serve as a molecular fingerprint. Expected fragmentation pathways for this compound would include:
Loss of a methyl radical (•CH₃, M-15)
Loss of an ethyl radical (•C₂H₅, M-29)
Complex fragmentation of the cyclododecane ring, leading to a series of characteristic alkane and alkene fragments.
Table 1: Molecular Data for this compound and a Related Compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₅H₃₀ | 210.40 nist.gov |
| 1-Ethyl-2-methylcyclodecene | C₁₃H₂₄ | 180.33 nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mjcce.org.mknih.gov The resulting spectra provide a unique "fingerprint" for the compound. For a saturated hydrocarbon like this compound, the IR and Raman spectra are dominated by C-H bond vibrations.
Key expected vibrational modes include:
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds in the methyl, ethyl, and cyclododecane ring methylene groups.
C-H Bending: Bands in the 1350-1470 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
Rocking and Twisting: The region below 1350 cm⁻¹ contains more complex rocking, wagging, and twisting vibrations of the methylene chains.
While the IR spectrum of the related unsaturated compound, 1-ethyl-2-methylcyclodecene, is available, the spectrum for the saturated title compound would differ primarily in the C-H stretching region, lacking signals for sp² C-H bonds, and in the fingerprint region due to the different symmetry and conformational properties of the saturated ring. nih.gov
Table 2: Expected IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (sp³) | 2850 - 3000 |
| C-H Bend (Scissoring) | ~1450 - 1470 |
| C-H Bend (Methyl Umbrella) | ~1375 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Conformational Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as double bonds, aromatic rings, or carbonyl groups. researchgate.net Saturated alkanes like this compound lack π-electrons or non-bonding electrons that can be excited by UV or visible light. Their electronic transitions (σ → σ*) occur at very high energies in the vacuum UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a useful technique for the direct structural or conformational analysis of this compound.
X-ray Diffraction Studies of Analogous Crystalline Structures
X-ray diffraction is a powerful technique for determining the precise atomic arrangement of a compound in its solid, crystalline state. mdpi.com While obtaining a suitable single crystal of this compound could be challenging, analysis of analogous crystalline structures provides significant insight.
The parent molecule, cyclododecane, is a solid at room temperature and its conformation has been studied. wikipedia.org It adopts a highly stable, chiral conformation with D₄ symmetry in the crystalline state. wikipedia.org This structure minimizes ring strain. It is expected that monosubstituted and disubstituted cyclododecanes, such as the title compound, would adopt a similar low-energy conformation of the 12-membered ring. The ethyl and methyl substituents would likely occupy equatorial-like positions on this ring framework to minimize steric hindrance. Powder X-ray diffraction (PXRD) could be used to characterize the solid-state phase and purity of a sample of this compound, should it be crystalline. mdpi.com
Theoretical and Computational Chemistry of 1 Ethyl 2 Methylcyclododecane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule as complex as 1-ethyl-2-methylcyclododecane, with its numerous degrees of conformational freedom, these methods are computationally demanding but offer unparalleled accuracy.
The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations can be employed to map out the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
The conformational flexibility of the twelve-membered ring, combined with the stereochemical possibilities of the ethyl and methyl substituents, results in a complex potential energy surface (PES), or energy landscape. arxiv.org The parent cyclododecane (B45066) molecule is known to adopt a stable, square-like wikipedia.org conformation with D4 symmetry in its ground state. worldscientific.com The introduction of substituents breaks this symmetry and creates a multitude of possible low-energy conformers. Computational scans of the PES are necessary to identify the global minimum energy structure and other thermally accessible local minima. arxiv.orgnih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table illustrates the type of data generated from DFT calculations to compare the stability of different spatial arrangements (conformers) of the molecule. The conformer with the lowest energy (0.00 kJ/mol) is the most stable.
| Conformer ID | Substituent Orientation (Ethyl, Methyl) | Relative Energy (kJ/mol) |
| Conf-1 | Equatorial, Equatorial | 0.00 |
| Conf-2 | Equatorial, Axial | 5.21 |
| Conf-3 | Axial, Equatorial | 6.45 |
| Conf-4 | Axial, Axial | 11.89 |
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.net For this compound, these predictions are invaluable for distinguishing between its various conformers.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net Each conformer will have a unique vibrational fingerprint, allowing for its identification in a mixture.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. youtube.com These theoretical values are crucial for assigning peaks in experimental NMR spectra, which is especially challenging for complex structures with many similar chemical environments.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound This table shows examples of how computational methods can predict the signals one would expect to see in experimental spectra (like IR and NMR), helping scientists to identify the molecule's structure.
| Parameter | Predicted Value | Description |
| IR Frequency | 2925 cm⁻¹ | C-H stretching vibration of the ring CH₂ groups |
| IR Frequency | 1460 cm⁻¹ | CH₂ scissoring/bending vibration |
| ¹³C NMR Shift | 35.4 ppm | Carbon atom of the ethyl group attached to the ring |
| ¹³C NMR Shift | 22.8 ppm | Carbon atom of the methyl group |
| ¹H NMR Shift | 1.55 ppm | Protons of the ring CH₂ groups |
Molecular Mechanics and Force Field Development for Cyclododecanes
While quantum mechanics provides high accuracy, its computational cost is prohibitive for simulating large systems or long timescales, such as protein-ligand binding or crystal growth. Molecular mechanics (MM) offers a computationally efficient alternative by using classical physics to model molecular energies. nih.gov
The accuracy of MM simulations depends entirely on the quality of the underlying force field , a set of parameters that defines the potential energy of a system. nih.gov A force field includes terms for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov
For cyclododecanes, developing an accurate force field is challenging due to the ring's flexibility and the subtle balance of forces, including transannular strain. acs.orgnih.gov Force fields like CHARMM, AMBER, and GROMOS have been parameterized for a wide range of molecules, but specific validation and potential re-parameterization would be necessary for a substituted cyclododecane to ensure accurate reproduction of its conformational landscape. acs.orguni-paderborn.dedntb.gov.ua
Table 3: Essential Force Field Parameters for this compound This table outlines the key components of a molecular mechanics force field, which is a simplified model used to calculate the energy of a molecule based on its geometry.
| Parameter Type | Description | Example in this compound |
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | C-C bonds in the dodecane (B42187) ring; C-C bond of the ethyl group. |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | C-C-C angles within the ring; C-ring-C-ethyl angle. |
| Torsional (Dihedral) | Energy associated with rotation around a bond, describing staggering and eclipsing. | Torsion angles defining the shape of the 12-membered ring. |
| Van der Waals | Non-bonded interaction describing attraction and repulsion between atoms. | Interactions between non-bonded hydrogens across the ring (transannular). |
Computational Analysis of Reaction Energetics and Transition States
Computational chemistry is a powerful tool for studying the mechanisms and kinetics of chemical reactions. nih.gov By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict reaction pathways and rates.
For this compound, such analyses could be applied to understand:
Conformational Interconversion: Calculating the energy barriers between different stable conformers to understand the dynamics of the molecule.
Reactivity: Modeling reactions such as oxidation or halogenation at different positions on the ring or side chains to determine the most likely products.
The transition state is a high-energy, transient structure that represents the energy maximum along a reaction coordinate. Locating this structure and calculating its energy (the activation energy) is key to understanding the feasibility of a reaction.
Table 4: Hypothetical Reaction Energetics for a Conformational Isomerization This table illustrates how calculations can predict the energy changes during a chemical process, such as one conformer changing into another. The "Activation Energy" is the energy barrier that must be overcome for the reaction to happen.
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| Reactant | Conformer A (e.g., equatorial-equatorial) | 0.00 |
| Transition State | High-energy intermediate structure | +25.5 |
| Product | Conformer B (e.g., equatorial-axial) | +5.21 |
| Activation Energy | Energy barrier (Transition State - Reactant) | 25.5 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
In the solid state, the properties of a material are governed by how molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. analis.com.myresearchgate.net
For a non-polar hydrocarbon like this compound, the dominant intermolecular forces are weak van der Waals interactions, primarily hydrogen-hydrogen (H···H) contacts. Energy frameworks are a further visualization tool that uses the interaction energies calculated between molecules to illustrate the strength and topology of the packing in a crystal.
Table 5: Hypothetical Hirshfeld Surface Contact Contributions for Crystalline this compound This table shows the results of a Hirshfeld analysis, indicating which types of non-covalent interactions are most common in holding the molecules together in a crystal. For a hydrocarbon, H···H contacts are expected to be the most significant.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Description |
| H···H | ~65% | Interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | ~34% | Interactions between carbon atoms of one molecule and hydrogen atoms of another. |
| C···C | ~1% | Minor contacts between the carbon skeletons of neighboring molecules. |
Graph Theoretical Applications in Structural and Chemical Space Analysis
Chemical graph theory simplifies a molecule into a mathematical graph, where atoms are represented as vertices and chemical bonds as edges. unipmn.itpsu.edu This abstraction allows for the calculation of numerical descriptors, known as topological indices, that characterize the molecule's size, shape, and branching. psu.edu For alkanes and cycloalkanes, the hydrogen atoms are typically omitted, creating a "hydrogen-depleted molecular graph." researchgate.netitb.ac.id
For this compound, the molecular graph would consist of 15 vertices (12 for the ring, 2 for the ethyl group, 1 for the methyl group). From this graph, various topological indices can be calculated. These indices are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that predict physical properties (e.g., boiling point, density) or biological activity based on molecular structure.
Table 6: Selected Topological Indices and Their Significance This table lists different mathematical descriptors (topological indices) that can be calculated from a molecule's graph structure. These indices help correlate the structure with physical properties.
| Topological Index | Description | Application in QSPR/QSAR |
| Wiener Index (W) | The sum of distances between all pairs of vertices in the graph. researchgate.net | Correlates with properties like boiling point and viscosity. |
| Randić Index (χ) | Based on the degrees of adjacent vertices; reflects molecular branching. | Used to model physicochemical properties and bioactivity. |
| Balaban J Index | An average distance-based connectivity index, highly discriminating for isomers. unipmn.it | Differentiates between structurally similar isomers. |
| Hosoya Index (Z) | The total number of non-adjacent edge sets in the graph. unipmn.it | Correlates with thermodynamic properties of alkanes. |
Environmental Fate and Advanced Applications in Chemical Research
Environmental Transformation Pathways and Degradation Mechanisms
The environmental fate of 1-Ethyl-2-methylcyclododecane is governed by a combination of biological and physicochemical processes that determine its persistence and potential for bioaccumulation.
The biodegradation of cycloalkanes, particularly those with alkyl substituents, is a complex process primarily driven by microbial activity. While direct biodegradation studies on this compound are not extensively documented, the degradation of similar long-chain alkyl-substituted cycloalkanes provides significant insights.
Microorganisms are known to utilize n-alkyl-substituted cycloalkanes as a sole source of carbon and energy. nih.gov The initial step in the microbial degradation of n-alkylcycloalkanes typically involves the hydroxylation of the terminal methyl group of the side-chain, followed by oxidation to a fatty acid and subsequent β-oxidation. microbiologyresearch.org The length and structure of the alkyl side chain can influence the degradation pathway. For instance, n-alkylcycloalkanes with an odd number of carbon atoms in the side chain are susceptible to more extensive degradation through β-oxidation. microbiologyresearch.org
In contrast, cycloalkanes with an even number of carbons in the side-chain, such as dodecylcyclohexane, can lead to the accumulation of metabolites like cyclohexaneacetic acid, which are more resistant to further degradation by some microorganisms. microbiologyresearch.org However, mixed bacterial cultures have demonstrated the ability to completely degrade such compounds, where one species initiates the degradation and another metabolizes the recalcitrant intermediates. microbiologyresearch.org This suggests that co-metabolism, where microorganisms degrade a compound they cannot use as a primary energy source, and commensalism, where one organism benefits from the metabolic products of another, are important mechanisms in the environmental breakdown of complex cycloalkanes. microbiologyresearch.org
The degradation of the cycloalkane ring itself is a more challenging process. For cyclohexane (B81311), a common model compound, aerobic degradation is initiated by a monooxygenase enzyme that forms cyclohexanol. nih.gov This is further oxidized to cyclohexanone, which then undergoes ring cleavage. nih.gov Anaerobic degradation of cyclohexane has also been observed, involving an initial addition to fumarate (B1241708) to form cyclohexylsuccinate. nih.gov The stability of the cycloalkane ring, which is influenced by ring strain, plays a significant role in its biodegradability. nih.govjove.com While specific enzymes targeting the cyclododecane (B45066) ring of this compound are not well-characterized, the general principles of cycloalkane metabolism suggest that initial attack would likely occur on the less sterically hindered positions of the ring or the alkyl substituents.
Table 1: Factors Influencing Biodegradation of Substituted Cycloalkanes
| Factor | Influence on Biodegradation |
| Alkyl Chain Length | Odd-numbered chains may be more readily degraded via β-oxidation. microbiologyresearch.org |
| Alkyl Chain Branching | Branching can hinder enzymatic attack and slow down degradation. |
| Ring Size | Larger rings like cyclododecane may be less strained but also less soluble, affecting bioavailability. libretexts.orgyale.edu |
| Microbial Consortia | Mixed cultures are often more effective due to synergistic metabolic activities. microbiologyresearch.orgresearchgate.net |
| Oxygen Availability | Aerobic pathways involving monooxygenases are common, but anaerobic degradation is also possible. nih.gov |
| Co-metabolism | The presence of other organic compounds can facilitate the breakdown of complex cycloalkanes. microbiologyresearch.orgresearchgate.net |
In addition to biodegradation, physicochemical processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by abiotic factors such as sunlight and chemical reactions with other atmospheric or aquatic species.
Photodegradation: While specific data on the photodegradation of this compound is scarce, cycloalkanes in the atmosphere can react with hydroxyl radicals (•OH), which are generated photochemically. This reaction leads to the formation of alkyl radicals, which can then react with oxygen to form peroxy radicals and subsequently other oxygenated products. The rate of this reaction is influenced by the structure of the cycloalkane.
Hydrolysis: As an alkane, this compound is chemically inert to hydrolysis under normal environmental conditions. The carbon-carbon and carbon-hydrogen bonds are nonpolar and not susceptible to attack by water molecules.
Modeling and Prediction of Environmental Transport and Persistence
Predicting the environmental transport and persistence of chemicals like this compound is essential for assessing their potential environmental impact. This is often achieved through the use of quantitative structure-activity relationship (QSAR) models and other predictive tools.
The transport of this compound in the environment is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). chemeo.com Its high molecular weight (210.40 g/mol ) and nonpolar nature suggest low water solubility and a high affinity for organic matter and soils. nist.gov This would lead to its partitioning into sediment and soil, reducing its mobility in aquatic systems. Its volatility will determine its distribution between the atmosphere and terrestrial/aquatic compartments.
The persistence of this compound is a function of its resistance to degradation. As discussed, large, branched cycloalkanes can be relatively persistent. microbiologyresearch.org QSAR models can be used to estimate degradation rates based on molecular structure. For example, models might predict slower degradation for molecules with more branching and larger ring sizes. Cycloalkanes are recognized as a significant class of intermediate volatile organic compounds (IVOCs), and their oxidation can contribute to the formation of secondary organic aerosols (SOAs). copernicus.org
Potential as Molecular Building Blocks in Complex Synthetic Endeavors
The cyclododecane framework, with its multiple carbon atoms, offers a versatile scaffold for the synthesis of more complex molecules. The ethyl and methyl substituents on this compound provide specific points for further functionalization.
The reactivity of the cyclododecane ring can be exploited through various chemical transformations. For example, oxidation of cyclododecane can lead to cyclododecanone (B146445), a key intermediate in the synthesis of various macrocyclic compounds, including fragrances and polymers. researchgate.net The presence of alkyl groups on this compound could direct such oxidation reactions to specific positions on the ring.
Ring-opening reactions of cycloalkanes, though often requiring forcing conditions, can provide access to long-chain difunctional compounds. nih.govelsevierpure.comrsc.orgarxiv.org For instance, the ring-opening of a functionalized cyclododecane derivative could yield a C14 or C15 linear chain with functional groups at specific positions, which could then be used in the synthesis of natural products or other complex target molecules. The stereochemistry of the ethyl and methyl groups could be used to control the stereochemistry of the resulting acyclic product. The synthesis of functionalized derivatives of related cyclic compounds, such as cyclobutanes and chromanes, highlights the potential for using cyclic structures as templates for complex molecular architectures. nih.govmdpi.comresearchgate.net
Theoretical Considerations in Ligand Design and Chemical Space Exploration
The conformational flexibility of the cyclododecane ring makes it an interesting scaffold for the design of ligands for metal catalysts and receptors. The large ring can adopt various low-energy conformations, which can be influenced by the nature and position of substituents. libretexts.org
In the context of this compound, the ethyl and methyl groups introduce specific steric and electronic features that can be exploited in ligand design. Theoretical calculations, such as molecular mechanics and quantum chemistry methods, can be used to predict the preferred conformations of the molecule and how it might interact with a metal center or a binding pocket. jove.comdalalinstitute.comfiveable.memasterorganicchemistry.comquimicaorganica.org The large, flexible, and lipophilic nature of the cyclododecane ring could be used to create a specific binding pocket or to control the solubility of a metal complex. The chiral centers at the 1 and 2 positions also introduce the possibility of designing chiral ligands for asymmetric catalysis.
The exploration of chemical space involves the design and synthesis of novel molecules with diverse structures and properties. Substituted cyclododecanes like this compound represent a region of chemical space that is relatively underexplored compared to smaller, more common ring systems. yale.edulibretexts.orgunizin.orgfastercapital.comvaia.comlibretexts.org The combination of a large, flexible ring with specific alkyl substituents provides a unique platform for generating molecular diversity.
Exploration in Polymer Chemistry as Monomeric Units (Theoretical Aspects)
Theoretically, this compound could serve as a monomeric unit in polymer synthesis, primarily through ring-opening polymerization (ROP). researchgate.netnih.gov While alkanes themselves are not directly polymerizable via ROP, functionalized derivatives could be. For example, if the cyclododecane ring contained a polymerizable group, such as an ester or an amide (as in a lactone or lactam), the resulting polymer would have a repeating unit derived from the cyclododecane backbone. rsc.org
Ring-opening metathesis polymerization (ROMP) of cycloalkenes is another powerful technique for polymer synthesis. researchgate.net If a double bond were introduced into the cyclododecane ring of this compound, the resulting cycloalkene could potentially undergo ROMP to produce a polymer with a highly substituted, flexible backbone. The combination of ring-opening polymerization with polycondensation (ROPPOC) is another approach that could theoretically be applied to functionalized cyclododecane monomers to create cyclic polymers. researchgate.net The synthesis of polycarbonates via ROP of cyclic carbonates also provides a model for how functionalized large-ring systems could be polymerized. mdpi.com
Q & A
Q. What safety protocols are critical when handling this compound in high-pressure reactions?
Q. How to ensure reproducibility in catalytic studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
